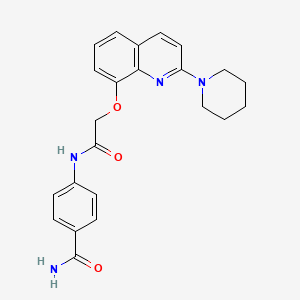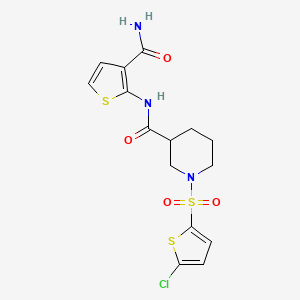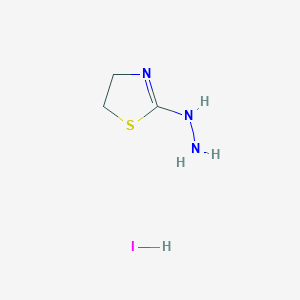![molecular formula C10H13BrClN3O B2673363 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-18-0](/img/structure/B2673363.png)
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoles are a type of heterocyclic compound that play a crucial role in many biological processes and are used in various applications . A similar compound, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, has been identified . It’s a solid compound with the empirical formula C7H12Cl2N2O .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with two nitrogen atoms. For the similar compound 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, the molecular weight is 211.09 .Chemical Reactions Analysis
The chemical reactions involving imidazoles can be quite diverse, given their presence in a variety of functional molecules . The specifics would depend on the exact structure and substituents of the imidazole .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary depending on their specific structure. For instance, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is a solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Approaches
A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines highlighted the potential of such compounds, including variants similar to 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide, as antiulcer agents. Although the specific compound was not mentioned, this research underscores the broader category's relevance in developing cytoprotective agents (Starrett et al., 1989).
Molecular Docking and Experimental Studies
Another research focused on a similar imidazole compound, studying its molecular structure, vibrational frequencies, and potential as an antihypertensive agent through both experimental and theoretical analyses (Aayisha et al., 2019).
Biological Activities
Antimicrobial Activity
Halogenated imine derivatives, including structures resembling the query compound, were synthesized and tested for their in vitro antibacterial efficacy. This study indicates the potential for such compounds to act against Gram-positive and Gram-negative microorganisms, suggesting a broad spectrum of antimicrobial activity (Halve et al., 2007).
Cytotoxicity and Antineoplastic Activities
The structure-activity relationship for antineoplastic imidazoacridinones was explored, demonstrating that certain derivatives exhibit potent activity against murine leukemia, implying potential applications in cancer treatment (Cholody et al., 1996).
Corrosion Inhibition
Research on imidazole derivatives, including those with similar structures, has shown significant potential in corrosion inhibition, offering insights into their application in protecting metals in acidic solutions. This showcases the compound's potential utility in industrial applications (Prashanth et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYZSCBBKUJDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)
![2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid](/img/structure/B2673285.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)
![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)
![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)
![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)
![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)
![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2673303.png)